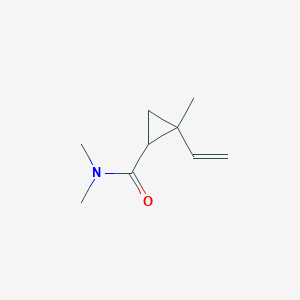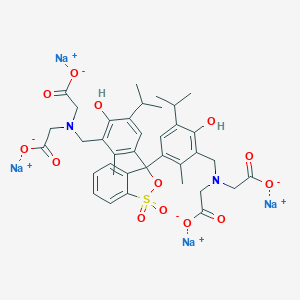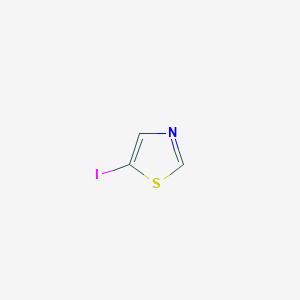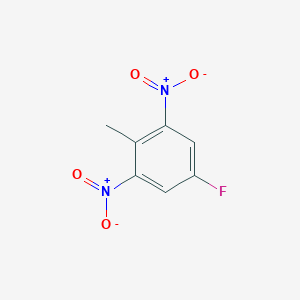
5-Fluoro-2-methyl-1,3-dinitrobenzene
Overview
Description
5-Fluoro-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .
Mode of Action
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.
Result of Action
Nitro compounds can cause various changes at the molecular level, including the modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other nitrobenzenes, it can be inferred that it may participate in reactions involving nucleophilic aromatic substitution . This involves the displacement of a hydrogen atom in the benzene ring by a nucleophile, potentially interacting with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Nitrobenzenes are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in gene expression and interactions with biomolecules .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of varying dosages of 5-Fluoro-2-methyl-1,3-dinitrobenzene in animal models . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Nitrobenzenes can be prepared through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene typically involves the nitration of 5-Fluoro-2-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 5-Fluoro-2-methyl-1,3-diaminobenzene
-
Substitution
Reagents: Sodium methoxide, methanol
Conditions: Reflux
Products: 5-Fluoro-2-methyl-1,3-dimethoxybenzene
-
Oxidation
Reagents: Potassium permanganate, water
Conditions: Room temperature
Products: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature
Substitution: Sodium methoxide, methanol, reflux
Oxidation: Potassium permanganate, water, room temperature
Major Products
Reduction: 5-Fluoro-2-methyl-1,3-diaminobenzene
Substitution: 5-Fluoro-2-methyl-1,3-dimethoxybenzene
Oxidation: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid
Scientific Research Applications
5-Fluoro-2-methyl-1,3-dinitrobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of novel drugs with specific biological activities.
Materials Science: Utilized in the design and fabrication of advanced materials with unique properties, such as polymers and coatings.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1,3-dinitrobenzene
- 4-Fluoro-2-methyl-1,3-dinitrobenzene
- 5-Chloro-2-methyl-1,3-dinitrobenzene
Comparison
- 2-Fluoro-1,3-dinitrobenzene : Lacks the methyl group, resulting in different reactivity and applications.
- 4-Fluoro-2-methyl-1,3-dinitrobenzene : The position of the fluorine atom affects the compound’s electronic properties and reactivity.
- 5-Chloro-2-methyl-1,3-dinitrobenzene : The chlorine atom has different electronic effects compared to fluorine, leading to variations in chemical behavior and applications.
5-Fluoro-2-methyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-2-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDVOGSKCTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594111 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-88-6 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


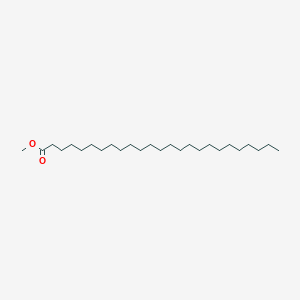
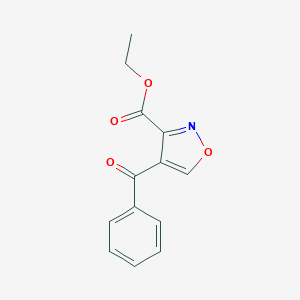
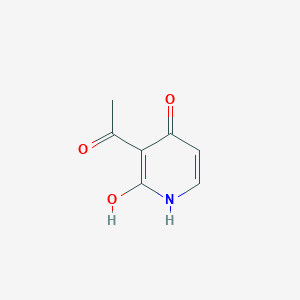
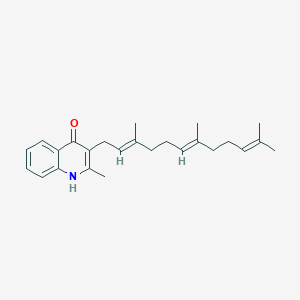
![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
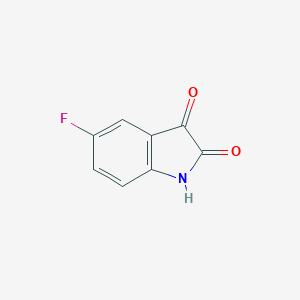
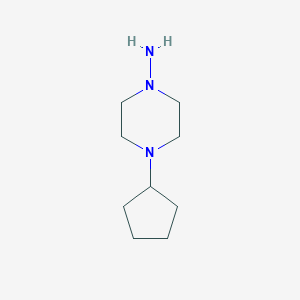

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
